molecular formula C6H5BrN2O4 B13099514 5-Bromo-2-methoxy-3-nitropyridin-4-ol

5-Bromo-2-methoxy-3-nitropyridin-4-ol

Cat. No.: B13099514
M. Wt: 249.02 g/mol
InChI Key: CYSUHSGNKATGGX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-nitropyridin-4-ol is an organic compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-nitropyridin-4-ol typically involves the bromination of 2-methoxy-3-nitropyridine. The process begins with the nitration of 2-methoxypyridine to form 2-methoxy-3-nitropyridine. This intermediate is then brominated using bromine in the presence of a suitable catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3-nitropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-methoxy-3-nitropyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-nitropyridin-4-ol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-3-nitropyridin-4-ol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The methoxy group also influences its solubility and interaction with other molecules, making it a versatile compound for various research and industrial purposes .

Biological Activity

5-Bromo-2-methoxy-3-nitropyridin-4-ol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and case studies that illustrate its effects.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H6BrN3O3
Molecular Weight248.04 g/mol
IUPAC NameThis compound
CAS Number[Not available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exhibit:

  • Antimicrobial Activity : The compound shows potential as an antimicrobial agent by inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
  • Neuroprotective Properties : Research indicates that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its anti-inflammatory activity.

Neuroprotective Effects

Research on neuronal cell lines showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

Case Studies

  • Case Study on Neurotoxicity : A report documented a case where exposure to a related compound, 5-bromo-2-nitropyridine, resulted in methemoglobinemia and delayed encephalopathy in a worker exposed to chemical leaks. This highlights the potential risks associated with brominated pyridine compounds, necessitating careful handling and further investigation into their safety profiles .
  • Clinical Observations : In clinical settings, patients treated with derivatives of this compound exhibited improvements in symptoms associated with inflammatory conditions, suggesting therapeutic potential .

Properties

Molecular Formula

C6H5BrN2O4

Molecular Weight

249.02 g/mol

IUPAC Name

5-bromo-2-methoxy-3-nitro-1H-pyridin-4-one

InChI

InChI=1S/C6H5BrN2O4/c1-13-6-4(9(11)12)5(10)3(7)2-8-6/h2H,1H3,(H,8,10)

InChI Key

CYSUHSGNKATGGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-]

Origin of Product

United States

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